molecular formula C10H15NO5 B1344358 (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione CAS No. 2420-13-5

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione

Cat. No.: B1344358
CAS No.: 2420-13-5
M. Wt: 229.23 g/mol
InChI Key: XPWLCDJCIMBIBS-LURJTMIESA-N
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Description

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione is a chemical compound with a complex structure that includes a pyran ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the 2,6-dioxotetrahydro-2H-pyran-3-yl moiety. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under inert atmosphere conditions to prevent any unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyran ring structure allows for interactions with various biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-N-Boc-Amino-dihydro-pyran-2,6-dione is unique due to its specific combination of the tert-butyl carbamate and pyran ring structures. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

IUPAC Name

tert-butyl N-[(3S)-2,6-dioxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-9(14)11-6-4-5-7(12)15-8(6)13/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWLCDJCIMBIBS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649047
Record name tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2420-13-5
Record name tert-Butyl [(3S)-2,6-dioxooxan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2420-13-5
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